molecular formula C28H33N3O3S B11275318 4-{3-[(4-benzylpiperidin-1-yl)sulfonyl]-4-ethylphenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one

4-{3-[(4-benzylpiperidin-1-yl)sulfonyl]-4-ethylphenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one

Cat. No.: B11275318
M. Wt: 491.6 g/mol
InChI Key: WTGVOIDKQVOCAQ-UHFFFAOYSA-N
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Description

4-{3-[(4-benzylpiperidin-1-yl)sulfonyl]-4-ethylphenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a piperidine ring, a sulfonyl group, and a tetrahydrophthalazinone core, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(4-benzylpiperidin-1-yl)sulfonyl]-4-ethylphenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-{3-[(4-benzylpiperidin-1-yl)sulfonyl]-4-ethylphenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{3-[(4-benzylpiperidin-1-yl)sulfonyl]-4-ethylphenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways . The compound’s sulfonyl group and piperidine ring are likely key contributors to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 4-{3-[(4-benzylpiperidin-1-yl)sulfonyl]-4-ethylphenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one stands out due to its tetrahydrophthalazinone core, which imparts unique chemical and biological properties. This core structure may enhance its stability, binding affinity, and overall efficacy in various applications .

Properties

Molecular Formula

C28H33N3O3S

Molecular Weight

491.6 g/mol

IUPAC Name

4-[3-(4-benzylpiperidin-1-yl)sulfonyl-4-ethylphenyl]-5,6,7,8-tetrahydro-2H-phthalazin-1-one

InChI

InChI=1S/C28H33N3O3S/c1-2-22-12-13-23(27-24-10-6-7-11-25(24)28(32)30-29-27)19-26(22)35(33,34)31-16-14-21(15-17-31)18-20-8-4-3-5-9-20/h3-5,8-9,12-13,19,21H,2,6-7,10-11,14-18H2,1H3,(H,30,32)

InChI Key

WTGVOIDKQVOCAQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C2=NNC(=O)C3=C2CCCC3)S(=O)(=O)N4CCC(CC4)CC5=CC=CC=C5

Origin of Product

United States

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